molecular formula C19H13NO2 B10840808 2-(4-Amino-phenyl)-benzo[h]chromen-4-one

2-(4-Amino-phenyl)-benzo[h]chromen-4-one

Cat. No.: B10840808
M. Wt: 287.3 g/mol
InChI Key: JXHKSKYNJHBJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-phenyl)-benzo[h]chromen-4-one is a compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The chromen-4-one framework is a significant structural entity in medicinal chemistry, acting as a major building block in various medicinal compounds .

Preparation Methods

The synthesis of 2-(4-Amino-phenyl)-benzo[h]chromen-4-one can be achieved through several synthetic routes. One common method involves the one-pot synthesis using magnetic nanocatalysts. For example, MNPs@Cu (magnetic nanoparticles with copper) can be used as an effective and reusable catalyst for the one-pot three-component reaction of an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90°C. This method provides high yields in short reaction times . Industrial production methods often involve similar catalytic processes, ensuring high efficiency and scalability.

Chemical Reactions Analysis

2-(4-Amino-phenyl)-benzo[h]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic substitution with reagents such as sodium methoxide. Major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-(4-Amino-phenyl)-benzo[h]chromen-4-one has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of acetylcholinesterase and advanced glycation end products, making it a candidate for the treatment of Alzheimer’s disease . Additionally, it exhibits antioxidant activity, which is beneficial in various therapeutic contexts. In industry, it is used in the development of pharmaceuticals, biodegradable agrochemicals, pigments, and cosmetics .

Mechanism of Action

The mechanism of action of 2-(4-Amino-phenyl)-benzo[h]chromen-4-one involves its interaction with molecular targets such as acetylcholinesterase. It inhibits the enzyme’s activity, preventing the breakdown of acetylcholine, which is crucial for cognitive function. This inhibition is achieved through binding to the active, peripheral, and mid-gorge sites of acetylcholinesterase. Additionally, it acts as an antioxidant by scavenging reactive oxygen species, thereby reducing oxidative stress .

Comparison with Similar Compounds

2-(4-Amino-phenyl)-benzo[h]chromen-4-one can be compared with other chromen-4-one derivatives such as 2-Phenyl-4H-chromen-4-one. While both compounds exhibit acetylcholinesterase inhibitory activity, this compound has shown greater potency in some studies. Similar compounds include flavones and isoflavones, which also possess antioxidant and enzyme inhibitory properties .

Properties

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2-(4-aminophenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C19H13NO2/c20-14-8-5-13(6-9-14)18-11-17(21)16-10-7-12-3-1-2-4-15(12)19(16)22-18/h1-11H,20H2

InChI Key

JXHKSKYNJHBJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.